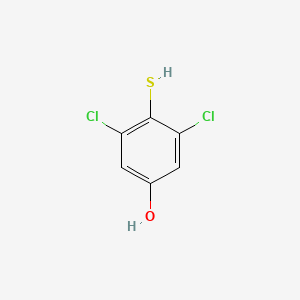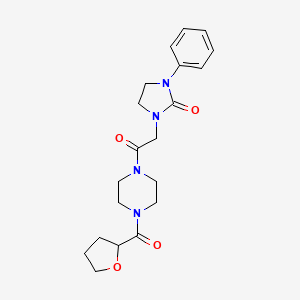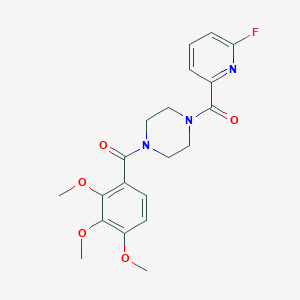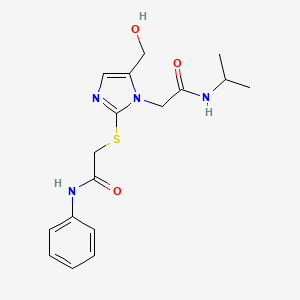![molecular formula C18H15FN4OS2 B2433920 3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-78-6](/img/structure/B2433920.png)
3-((5-((4-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzo[d]thiazole derivatives are typically synthesized through reactions involving isothiocyanates and amines .Wissenschaftliche Forschungsanwendungen
Metal-Organic Frameworks (MOFs) for Gas Adsorption
Metal-organic frameworks (MOFs) are crystalline materials composed of metal ions or clusters connected by organic linkers. These materials exhibit controlled porosity and structural versatility, making them attractive for various applications. The compound TIBM (1, 3, 5-tris(1H-benzo[d]imidazole-2-yl)benzene) serves as an organic linker in MOFs.
TIBM-Cu MOF for CO₂ Adsorption:- High porosity (0.3–1.5 nm) contributes to a significant CO₂/N₂ selectivity (53) compared to other variants (TIBM-Al: 35, TIBM-Cr: 10) .
Electron-Transport-Type Hosts
The compound’s structure can be modified to create novel hosts with specific properties. For instance:
Benzo[4,5]furo[3,2-d]pyrimidine-Based Hosts:- A host synthesized using a benzo[4,5]furo[3,2-d]pyrimidine (BFP) core exhibits high triplet energy, making it suitable for applications in optoelectronic devices .
Quorum Sensing Inhibition
Quorum sensing is crucial for bacterial communication. The compound’s derivatives may play a role in inhibiting quorum sensing pathways:
Benzo[d]thiazole-2-thiol Derivatives:Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the functioning of the nervous system. AChE is responsible for the breakdown of acetylcholine, a key neurotransmitter, while MAO-B is involved in the degradation of dopamine, another important neurotransmitter .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and MAO-B, preventing them from breaking down their respective neurotransmitters . This results in an increase in the levels of these neurotransmitters, which can have various effects depending on the specific context within the nervous system .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. The increased levels of acetylcholine can enhance cholinergic signaling, which is known to play a critical role in cognitive performance . Similarly, the inhibition of MAO-B leads to increased dopamine levels, which can affect mood and motor control .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting AChE and MAO-B, the compound can potentially alter neuronal signaling and have a significant impact on cognitive and motor functions . In addition, it has been revealed that this compound may have the potential to prevent the formation of beta-amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s .
Eigenschaften
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHWWSQJXHJNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2433840.png)


![{[7-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2433845.png)



![8-(3,4-dihydro-1H-isoquinolin-2-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2433853.png)
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methoxy-N'-methylbenzenesulfonohydrazide](/img/structure/B2433857.png)
![5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2433858.png)

